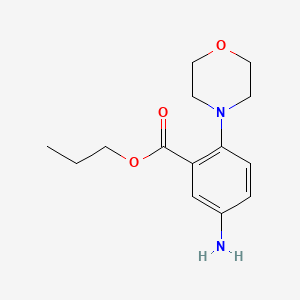

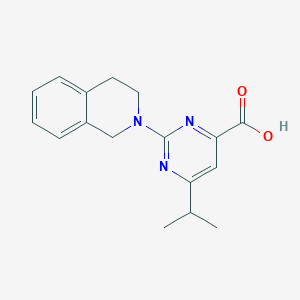

![molecular formula C16H13F2N5OS B2649878 N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251614-14-8](/img/structure/B2649878.png)

N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, also known as DFP-10917, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential as a therapeutic agent. DFP-10917 is a member of the pyrimido[4,5-d]pyrimidine family of compounds and has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, due to its complex structure, shows a wide range of applications in scientific research, particularly in the field of medicinal chemistry and drug design. While the direct references to this specific compound are not found in the literature, there is significant research on closely related compounds and their derivatives, showcasing their potential in scientific applications.

Anticancer and Antitumor Activities : Research has focused on the synthesis and evaluation of pyrimidine derivatives for their potential anticancer and antitumor activities. For instance, classical and nonclassical antifolate analogues containing furo[2,3-d]pyrimidine ring systems have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant cytotoxicity toward various tumor cell lines in culture (Gangjee et al., 1994).

Antimicrobial Activities : Some pyrimidine derivatives have been synthesized and tested as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs. This suggests their potential application in developing new antimicrobial agents (Maddila et al., 2016).

Inhibitors of Specific Proteins : Certain pyrimidine derivatives have been identified as potent inhibitors of specific proteins, such as the translocator protein (18 kDa) and STAT6, a key regulator in the interleukin (IL)-4 signaling pathway. These compounds show promise for therapeutic applications in conditions mediated by these proteins, including allergic conditions and asthma (Nagashima et al., 2009).

Corrosion Inhibition : Pyrimidine derivatives have also been evaluated for their application as corrosion inhibitors for metals in industrial settings, indicating their potential utility in materials science (Abdallah et al., 2018).

Synthesis of Novel Compounds : The synthesis of novel pyrimidine derivatives, including those with anti-inflammatory and analgesic properties, showcases the versatility of these compounds in drug discovery and development. The ability to create a wide range of structurally diverse molecules from pyrimidine cores offers a rich avenue for the development of new therapeutics (Abu‐Hashem et al., 2020).

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5OS/c1-9-19-6-12-15(23-9)21-8-22-16(12)25-7-14(24)20-5-10-2-3-11(17)4-13(10)18/h2-4,6,8H,5,7H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLJMPXATMZBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)

![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)

![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)